molecular formula C12H12Br2O3 B10875541 (2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid

(2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B10875541
M. Wt: 364.03 g/mol
InChI Key: QSKMFLBRXPQLMH-ONEGZZNKSA-N
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Description

3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid is an organic compound with the molecular formula C₁₂H₁₂Br₂O₃ This compound is characterized by the presence of two bromine atoms, an isopropoxy group, and an acrylic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid typically involves the bromination of 2-isopropoxyphenylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated phenylacrylic acids .

Scientific Research Applications

3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichloro-2-isopropoxyphenyl)acrylic acid
  • 3-(3,5-Difluoro-2-isopropoxyphenyl)acrylic acid
  • 3-(3,5-Diiodo-2-isopropoxyphenyl)acrylic acid

Uniqueness

3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C12H12Br2O3

Molecular Weight

364.03 g/mol

IUPAC Name

(E)-3-(3,5-dibromo-2-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12Br2O3/c1-7(2)17-12-8(3-4-11(15)16)5-9(13)6-10(12)14/h3-7H,1-2H3,(H,15,16)/b4-3+

InChI Key

QSKMFLBRXPQLMH-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C=CC(=O)O

Origin of Product

United States

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